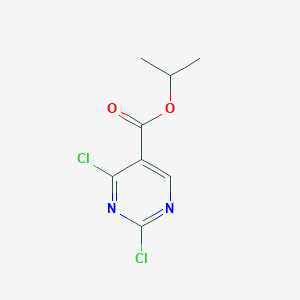

Isopropyl 2,4-dichloropyrimidine-5-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Isopropyl 2,4-dichloropyrimidine-5-carboxylate is a chemical compound with the molecular formula C8H8Cl2N2O2 and a molecular weight of 235.07 . It is a solid substance and is used as an intermediate in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields .

Synthesis Analysis

The synthesis of this compound can be achieved from Isopropyl alcohol and 2,4-Dichloro-5-pyrimidinecarbonyl chloride . In a specific synthesis process, 2,4-dichloropyrimidine-5-formyl chloride was dissolved in anhydrous tetrahydrofuran, and isopropanol was slowly added dropwise under an ice bath. After the addition, the reaction system was warmed to room temperature overnight. The solvent was evaporated to dryness under reduced pressure, and the residue was purified by silica gel column chromatography to obtain the product .Molecular Structure Analysis

The molecular structure of this compound consists of 8 carbon atoms, 8 hydrogen atoms, 2 chlorine atoms, 2 nitrogen atoms, and 2 oxygen atoms .Physical and Chemical Properties Analysis

This compound is a solid substance . It has a predicted boiling point of 317.8±22.0 °C and a predicted density of 1.374±0.06 g/cm3 . The compound is stored in a freezer under -20°C .Applications De Recherche Scientifique

Synthesis of Novel Compounds

- Isopropyl 2,4-dichloropyrimidine-5-carboxylate has been utilized in the synthesis of various novel compounds. For example, it was involved in the creation of 2-Amino-4-hydroxy-5-(4-phenylbutyl)pyrimidine-6-carboxylic acid and other derivatives, which were evaluated as inhibitors of dihydrofolic reductase, an enzyme critical in cellular replication and growth (Baker & Jordaan, 1965).

Development of Pharmaceutical Agents

- Research has shown the potential of derivatives of this compound in developing pharmaceutical agents. For instance, studies have synthesized and evaluated novel isopropyl 2-thiazolopyrimidine-6-carboxylate derivatives for their anti-inflammatory and antimicrobial activities (Kotaiah et al., 2012).

Chemical Synthesis and Functionalization

- This chemical is a key player in various chemical synthesis processes. It has been used in the selective addition of amines to 5-trifluoromethyl-2,4-dichloropyrimidine, influenced by Lewis acids. This kind of research provides insights into the synthesis of complex chemical structures (Richter et al., 2013).

Catalysis and Molecular Interactions

- Studies involving this compound also explore its role in catalysis and molecular interactions. For instance, research into the regioselective 2-amination of polychloropyrimidines has highlighted its use in complex catalytic processes, contributing to the understanding of molecular interactions and reactions (Smith & Buchwald, 2016).

Crystal Engineering and Ligand Synthesis

- This compound has also been investigated in the context of inorganic crystal engineering. It played a role in synthesizing coordination complexes, contributing to the field of crystallography and materials science (Aakeröy et al., 2006).

Antiviral Research

- In the field of antiviral research, derivatives of this compound have been synthesized and tested for their efficacy against various viruses, demonstrating the compound's potential in developing new antiviral agents (Vince & Hua, 1990).

Safety and Hazards

The compound is classified under the GHS07 category, with the signal word "Warning" . It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statement P261 advises avoiding breathing dust/fume/gas/mist/vapors/spray .

Propriétés

IUPAC Name |

propan-2-yl 2,4-dichloropyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2N2O2/c1-4(2)14-7(13)5-3-11-8(10)12-6(5)9/h3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRJUHXRUVTWBKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1=CN=C(N=C1Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-7-butyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2748949.png)

![N,1-bis(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2748956.png)

![1-{4-[(4-fluorobenzyl)sulfanyl]phenyl}dihydro-1H-pyrrole-2,5-dione](/img/structure/B2748959.png)

![Tert-butyl 3-oxospiro[1H-indene-2,3'-pyrrolidine]-1'-carboxylate](/img/structure/B2748965.png)

![methyl 2-(3-(methylsulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2748966.png)